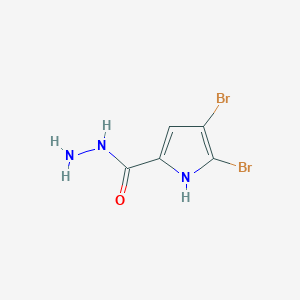

4,5-dibromo-1H-pyrrole-2-carbohydrazide

Description

Historical Context and Evolution of Pyrrole (B145914) Chemistry Research

The journey of pyrrole chemistry began in the 19th century, with the isolation of pyrrole from bone oil. researchgate.net This five-membered aromatic heterocycle, with the formula C₄H₄NH, quickly garnered attention due to its presence in vital biological molecules such as heme and chlorophyll. nih.gov Early research focused on understanding its fundamental reactivity, particularly its susceptibility to electrophilic substitution.

The evolution of synthetic methodologies throughout the 20th century, such as the Knorr and Paal-Knorr pyrrole syntheses, enabled chemists to construct a wide array of substituted pyrroles. This expansion of the chemical toolbox paved the way for the investigation of pyrrole derivatives in various fields, including materials science and pharmaceuticals. The inherent biological relevance of the pyrrole nucleus has made it a privileged scaffold in drug design. nih.gov

Current Landscape of Halogenated Pyrrole Derivative Studies

The introduction of halogen atoms to the pyrrole ring significantly modulates its electronic properties and biological activity. Halogenated pyrroles are found in a number of natural products, many of which exhibit potent biological effects. This has spurred considerable interest in the synthesis and evaluation of novel halogenated pyrrole derivatives.

Current research in this area is vibrant, with a focus on several key aspects:

Novel Synthetic Routes: Developing efficient and regioselective methods for the halogenation of pyrroles remains an active area of investigation.

Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the halogen substitution patterns on the pyrrole ring to understand how these changes impact biological activity.

Medicinal Chemistry Applications: Halogenated pyrroles are being explored for a wide range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents. For instance, derivatives of 4,5-dibromopyrrolamide have been designed and synthesized as inhibitors of Escherichia coli DNA gyrase. nih.gov

Significance of the Hydrazide Scaffold in Contemporary Organic and Medicinal Chemistry

The hydrazide functional group (-CONHNH₂) is a cornerstone in modern organic and medicinal chemistry. Its importance stems from its versatile reactivity and its ability to engage in various biological interactions.

In Organic Synthesis: Hydrazides are valuable intermediates for the synthesis of a diverse range of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles. They readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which can then be cyclized to generate these important heterocyclic systems.

In Medicinal Chemistry: The hydrazide moiety is a common pharmacophore found in numerous clinically used drugs. Its ability to form hydrogen bonds and coordinate with metal ions makes it a key player in drug-receptor interactions. Furthermore, the hydrazide scaffold has been associated with a broad spectrum of biological activities, including:

Antimicrobial

Anticonvulsant

Anti-inflammatory

Anticancer

The incorporation of a hydrazide group into a molecule can enhance its pharmacokinetic properties and lead to improved therapeutic efficacy.

Overview of Research Paradigms for 4,5-Dibromo-1H-pyrrole-2-carbohydrazide

Research involving this compound primarily revolves around its utility as a versatile chemical intermediate in the synthesis of novel bioactive compounds. The key research paradigms include:

Scaffold for Novel Derivatives: The compound serves as a foundational structure for the generation of libraries of new molecules. By reacting the hydrazide group with various electrophiles, such as aldehydes, ketones, and acid chlorides, researchers can create a diverse array of derivatives. For example, it has been used to synthesize N'-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides, which have been investigated for their pharmacological activities.

Medicinal Chemistry and Drug Discovery: A significant focus of the research is on the biological evaluation of the synthesized derivatives. Given the known bioactivities of both the halogenated pyrrole and hydrazide moieties, these new compounds are often screened for a range of therapeutic properties, particularly as anti-inflammatory and antimicrobial agents.

Development of DNA Gyrase Inhibitors: A notable application of this scaffold is in the design of novel DNA gyrase inhibitors. nih.gov DNA gyrase is a crucial bacterial enzyme, making it an attractive target for the development of new antibiotics. The 4,5-dibromopyrrole moiety has been identified as a key component in the design of these inhibitors. nih.gov

The following interactive data table summarizes some of the key physicochemical properties of this compound hydrochloride.

| Property | Value | Source |

| CAS Number | 2172450-81-4 | sigmaaldrich.com |

| Molecular Formula | C₅H₅Br₂N₃O·HCl | sigmaaldrich.com |

| Molecular Weight | 319.38 g/mol | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Below is an interactive table detailing the key structural features of this compound and their significance in research.

| Structural Feature | Description | Significance in Research |

| Pyrrole Ring | A five-membered aromatic heterocycle containing one nitrogen atom. | A common scaffold in biologically active natural products and pharmaceuticals. |

| Dibromo Substitution | Two bromine atoms attached to the 4th and 5th positions of the pyrrole ring. | Enhances lipophilicity and can modulate biological activity through halogen bonding and electronic effects. |

| Carbohydrazide (B1668358) Group | A -CONHNH₂ functional group attached to the 2nd position of the pyrrole ring. | A versatile synthetic handle for creating derivatives and a known pharmacophore with a wide range of biological activities. |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3O/c6-2-1-3(5(11)10-8)9-4(2)7/h1,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTQDTHKSVMBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376907 | |

| Record name | 4,5-dibromo-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50371-65-8 | |

| Record name | 4,5-dibromo-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,5 Dibromo 1h Pyrrole 2 Carbohydrazide

Precursor Synthesis and Bromination Strategies

The foundational steps in the synthesis involve the construction of the pyrrole (B145914) ring functionalized with a carboxyl group, which is then subjected to bromination to install the key halogen atoms.

Synthesis of Pyrrole-2-carboxylic Acid Derivatives

The synthesis of pyrrole-2-carboxylic acid and its ester derivatives, the initial precursors, can be achieved through various established organic chemistry methodologies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

One of the most classical and versatile methods is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgnih.gov For the synthesis of pyrrole-2-carboxylic acid derivatives, a suitably functionalized 1,4-dicarbonyl compound is required.

More contemporary approaches have also been developed. For instance, sustainable methods utilizing bio-based feedstocks like cellulose (B213188) and chitin (B13524) have been explored to produce pyrrole-2-carboxylic acid (PCA). monash.edu An optimized process involving the reaction of D-glucosamine (derived from chitin) and pyruvic acid (derivable from cellulose) has been shown to yield PCA. monash.edu Another modern strategy involves a copper-catalyzed tandem reaction of 4-arylidene isoxazol-5-ones with enamino esters, which proceeds via a spiroannulation and ring-opening aromatization to afford a diverse range of pyrrole-2-carboxylic acids. organic-chemistry.org

Furthermore, iron-containing catalysts have been employed to synthesize alkyl 1H-pyrrole-2-carboxylates in high yields from simple starting materials like 1H-pyrrole, carbon tetrachloride, and various aliphatic alcohols. researchgate.net The Barton-Zard pyrrole synthesis offers another route, providing N-methoxy-N-methyl pyrrole-2-carboxamides (Weinreb amides) from the reaction of N-methoxy-N-methyl-2-isocyanoacetamide and α-nitroalkenes, which can then be converted to the desired carboxyl derivatives. nih.gov

Table 1: Selected Synthetic Routes to Pyrrole-2-Carboxylic Acid Derivatives

| Method | Starting Materials | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Amines/Ammonia | Acid or heat | N-substituted or N-unsubstituted pyrroles |

| Bio-based Synthesis | D-glucosamine, Pyruvic acid | Optimized reaction conditions | Pyrrole-2-carboxylic acid |

| Copper-Catalyzed Annulation | 4-Arylidene isoxazol-5-ones, Enamino esters | Copper salt (e.g., CuCl₂) | Polysubstituted pyrrole-2-carboxylic acids |

| Iron-Catalyzed Carboxylation | 1H-Pyrrole, CCl₄, Alcohols | Iron-containing catalysts | Alkyl 1H-pyrrole-2-carboxylates |

Regioselective Bromination of Pyrrole Carboxylic Acids and Esters

The pyrrole ring is an electron-rich heterocycle and is highly susceptible to electrophilic substitution reactions like bromination. However, the presence of an electron-withdrawing group, such as a carboxylic acid or ester at the C2 position, deactivates the ring and directs incoming electrophiles. The carboxy group at C2 directs bromination primarily to the C4 and C5 positions.

Various brominating agents can be employed to achieve this transformation. A common and effective method involves the use of elemental bromine (Br₂) in a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and stoichiometry of the bromine, are critical for controlling the degree of bromination and achieving the desired 4,5-dibromo product. ontosight.ai

Alternative bromination systems have been developed to offer milder conditions and improved selectivity. For example, the combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) has been shown to be an efficient system for the bromination of various pyrrole derivatives. researchgate.net In this system, an active brominating agent is generated in situ, which can then react with the pyrrole substrate. researchgate.net N-Bromosuccinimide (NBS) is another widely used reagent for the bromination of pyrroles, often providing good control over the regioselectivity.

Formation of 4,5-Dibromopyrrole-2-carboxylic Acid and its Esters

The synthesis of 4,5-dibromo-1H-pyrrole-2-carboxylic acid, the direct precursor to the target carbohydrazide (B1668358), is accomplished by applying the aforementioned bromination strategies to pyrrole-2-carboxylic acid or its esters. ontosight.ai When pyrrole-2-carboxylic acid is treated with at least two equivalents of bromine, typically in a solvent like acetic acid, the reaction proceeds to yield 4,5-dibromo-1H-pyrrole-2-carboxylic acid. ontosight.ai The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield and purity of the final product. ontosight.ai

If an ester of pyrrole-2-carboxylic acid is used as the starting material, the corresponding ethyl or methyl 4,5-dibromo-1H-pyrrole-2-carboxylate is formed. This ester is often preferred for the subsequent hydrazinolysis step due to its generally better solubility and reactivity compared to the carboxylic acid.

Table 2: Representative Conditions for the Bromination of Pyrrole-2-Carboxylic Acid

| Brominating Agent | Solvent | Temperature | Product |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Room Temperature | 4,5-Dibromo-1H-pyrrole-2-carboxylic acid |

| N-Bromosuccinimide (NBS) | CCl₄ or CH₂Cl₂ | 0 °C to Room Temp. | 4,5-Dibromo-1H-pyrrole-2-carboxylic acid/ester |

Synthesis of 4,5-Dibromo-1H-pyrrole-2-carbohydrazide

The final stage of the synthesis involves the conversion of the carboxyl functional group of the dibrominated pyrrole precursor into a carbohydrazide moiety.

Hydrazinolysis of Corresponding Pyrrole Esters

The most direct and common method for the synthesis of this compound is the hydrazinolysis of the corresponding ester, such as methyl or ethyl 4,5-dibromo-1H-pyrrole-2-carboxylate. nih.gov This nucleophilic acyl substitution reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695) or methanol. mdpi.commdpi.com

The reaction is typically carried out by refluxing the mixture for several hours. mdpi.com The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (methanol or ethanol) to yield the stable carbohydrazide product. The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC). nih.gov Upon completion, the product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Optimization of Reaction Conditions for Hydrazide Formation

The efficiency of the hydrazinolysis reaction can be influenced by several factors, and optimization is often necessary to maximize the yield and purity of this compound.

Solvent: Ethanol is a commonly used solvent as it effectively dissolves the pyrrole ester and is miscible with hydrazine hydrate. mdpi.com The choice of alcohol can sometimes influence reaction rates.

Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. mdpi.commdpi.com Heating is necessary to overcome the activation energy of the nucleophilic substitution.

Reaction Time: The duration of heating is critical. Insufficient time can lead to incomplete conversion of the starting ester, while excessively long reaction times may potentially lead to side reactions or degradation of the product. Reaction times can range from a few hours to overnight, and monitoring by TLC is advisable. nih.gov

Stoichiometry of Hydrazine: An excess of hydrazine hydrate is generally used to drive the reaction to completion. However, a very large excess can make product isolation more difficult. A molar ratio of 2 to 10 equivalents of hydrazine hydrate to the ester is common.

By carefully controlling these parameters, the synthesis can be optimized to provide high yields of the desired this compound.

Table 3: General Parameters for Optimization of Hydrazinolysis

| Parameter | Typical Range/Condition | Purpose |

|---|---|---|

| Solvent | Ethanol, Methanol | To dissolve reactants |

| Temperature | Reflux | To increase reaction rate |

| Reaction Time | 2 - 24 hours | To ensure complete conversion |

| Hydrazine Hydrate | 2-10 molar equivalents | To drive the reaction equilibrium |

Derivatization and Functionalization of this compound

The chemical reactivity of this compound is primarily centered around the terminal amino group of the hydrazide moiety, the secondary amine of the pyrrole ring, and the hydrazide group itself, which can participate in cyclization reactions. These sites offer opportunities for extensive functionalization to generate diverse molecular architectures.

The formation of N'-substituted hydrazones, also known as Schiff bases, is one of the most common and straightforward derivatizations of this compound. This is achieved through the condensation of the primary amine of the hydrazide with carbonyl compounds. researchgate.net

The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by a dehydration step to yield the stable hydrazone (C=N-NH) linkage.

The synthesis is generally carried out by refluxing equimolar amounts of this compound with a selected aldehyde or ketone in a suitable solvent, such as ethanol or glacial acetic acid. nih.gov The presence of an acidic catalyst can facilitate the dehydration step. nih.gov The reaction progress can be monitored using thin-layer chromatography (TLC), and the resulting N'-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazide products are often crystalline solids that can be purified by recrystallization. researchgate.netnih.gov

A variety of aromatic and heterocyclic aldehydes have been successfully condensed with carbohydrazides to form stable hydrazone derivatives. nih.govnih.gov The general reaction scheme is depicted below:

Figure 1: General scheme for the synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides.

| Reactant (Aldehyde) | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes | Ethanol | Reflux | N'-(substituted-benzylidene)-4,5-dibromo-1H-pyrrole-2-carbohydrazide | researchgate.net |

| Heterocyclic Aldehydes | Ethanol | Reflux | N'-(heteroarylidene)-4,5-dibromo-1H-pyrrole-2-carbohydrazide | nih.gov |

| Pyrrole Aldehydes | Glacial Acetic Acid | Heating on water bath | N'-(pyrrolylidene)-4,5-dibromo-1H-pyrrole-2-carbohydrazide | nih.gov |

The success and rate of hydrazone formation, as well as the properties of the resulting product, are significantly influenced by the electronic and steric nature of the substituents on the reacting aldehyde or ketone.

Electronic Effects: The electronic properties of substituents on the aromatic ring of the aldehyde play a crucial role in the reactivity of the carbonyl group. nih.gov

Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) increase the electrophilicity of the carbonyl carbon by withdrawing electron density. This makes the carbonyl group more susceptible to nucleophilic attack by the hydrazide, often leading to faster reaction rates.

Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction rate. nih.govresearchgate.net

These substituent effects can be quantified and predicted using principles like the Hammett equation, which correlates reaction rates and equilibria with substituent parameters. nih.gov The electronic nature of the substituent also influences the physicochemical properties and conformational stability of the final hydrazone product. researchgate.net

Steric Effects: Steric hindrance from bulky substituents near the carbonyl group can impede the approach of the nucleophilic hydrazide. This can lead to slower reaction rates and may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve good yields. For instance, ketones are generally less reactive than aldehydes due to the presence of two alkyl/aryl groups flanking the carbonyl carbon, which create more steric bulk compared to the single substituent and hydrogen atom in an aldehyde.

The pyrrole ring contains a secondary amine (N-H) group that can be functionalized through alkylation or acylation. The N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic pyrrolide anion.

N-alkylation: This involves the reaction of the pyrrolide anion with an alkylating agent, such as an alkyl halide. Common methods for N-alkylation of pyrroles and other N-heterocycles include using a base like potassium superoxide (B77818) in the presence of a crown ether to enhance nucleophilicity. nih.gov Ultrasound irradiation has also been shown to promote these reactions. nih.gov Other sustainable methods utilize green solvents like propylene (B89431) carbonate, which can act as both the reagent and the solvent. nih.gov The Mitsunobu reaction provides another route for the N-alkylation of pyrrole systems with various alcohols. rsc.org

N-acylation: This modification introduces an acyl group to the pyrrole nitrogen. The reaction typically proceeds by treating the pyrrole with an acylating agent like an acyl chloride or acid anhydride (B1165640) in the presence of a base. mdpi.com Alternative methods use N-acylbenzotriazoles, which serve as efficient acyl transfer agents in aqueous media, offering a greener approach. mdpi.com While these reactions are well-established for various pyrrole-containing compounds, specific examples detailing the N-alkylation or N-acylation of this compound are not extensively documented in the literature, though these pathways remain chemically feasible. researchgate.net

The hydrazide and its corresponding hydrazone derivatives are exceptionally useful intermediates for the synthesis of various five- and six-membered heterocyclic rings. nih.govmdpi.com These cyclocondensation reactions significantly expand the chemical diversity derivable from the parent carbohydrazide.

One common transformation is the conversion of N'-arylidene-carbohydrazides into 1,3,4-oxadiazoline derivatives. This can be achieved by heating the hydrazone with acetic anhydride, which serves as both a cyclizing and acetylating agent. nih.gov For example, N'-heteroarylidene-1-adamantylcarbohydrazides are readily converted to their corresponding 4-acetyl-1,3,4-oxadiazoline analogues under these conditions. nih.gov

Another synthetic route involves the reaction of the parent carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This reaction leads to the formation of 1,3,4-oxadiazole-5(4H)-thiones, demonstrating the versatility of the hydrazide moiety in constructing different heterocyclic systems. nih.gov

The 4,5-dibromopyrrole core is a key structural motif found in many marine alkaloids and serves as a valuable starting point for the development of novel analogs and hybrid molecules. researchgate.net Molecular hybridization is a strategy that combines two or more pharmacophoric units into a single molecule, with the goal of creating compounds with improved affinity, selectivity, or modified activity profiles. mdpi.com

The 4,5-dibromo-1H-pyrrole scaffold has been successfully used to create hybrids with other heterocyclic systems. For instance, although demonstrated on the corresponding carboxamide, the core structure has been linked to substituted 1,2,3-triazole and isoxazole (B147169) moieties. researchgate.netdntb.gov.ua These syntheses often involve multi-step sequences where the pyrrole unit is first functionalized with a linker that can then participate in reactions like cycloadditions to form the second heterocyclic ring. researchgate.net The aroyl hydrazones derived from this compound are themselves considered hybrid molecules, merging the bromopyrrole alkaloid feature with the aroyl hydrazone pharmacophore. researchgate.net This approach allows for the systematic exploration of structure-activity relationships by modifying the different components of the hybrid structure. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in 4,5 Dibromo 1h Pyrrole 2 Carbohydrazide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4,5-dibromo-1H-pyrrole-2-carbohydrazide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the protons of the carbohydrazide (B1668358) moiety (-CONHNH₂) and the pyrrole (B145914) N-H are expected to appear as broad singlets due to exchange with the solvent and quadrupole effects. Their chemical shifts can be highly dependent on the solvent and concentration. The sole proton on the pyrrole ring, H-3, is anticipated to resonate as a singlet, with its chemical shift influenced by the adjacent electron-withdrawing carbonyl group and the bromine atoms. Based on data for unsubstituted pyrroles, this signal would likely appear in the aromatic region. nih.gov

The ¹³C NMR spectrum would provide signals for the five carbon atoms in the molecule. The carbonyl carbon (C=O) of the hydrazide group is expected to appear significantly downfield. The four carbons of the pyrrole ring would have distinct chemical shifts. The two bromine-substituted carbons (C-4 and C-5) would be shifted downfield compared to an unsubstituted pyrrole, while the carbon bearing the carbohydrazide group (C-2) and the remaining CH carbon (C-3) would also exhibit characteristic resonances.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrrole H-3 | 6.8 - 7.2 | Singlet (s) |

| Pyrrole N-H | 11.0 - 12.5 | Broad Singlet (br s) |

| Amide N-H | 8.5 - 9.5 | Broad Singlet (br s) |

| Amine -NH₂ | 4.0 - 5.0 | Broad Singlet (br s) |

Note: Predicted values are based on general chemical shift ranges for pyrrole and carbohydrazide derivatives and are solvent-dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160 - 165 |

| C-2 | 125 - 130 |

| C-3 | 110 - 115 |

| C-4 | 100 - 105 |

| C-5 | 95 - 100 |

Note: Predicted values are based on data from related pyrrole structures and known substituent effects. nih.gov

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorptions include:

N-H Stretching: The pyrrole N-H, amide N-H, and the N-H bonds of the primary amine (-NH₂) in the hydrazide group are expected to show stretching vibrations in the region of 3100-3400 cm⁻¹. These may appear as one or more broad or sharp bands.

C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the carbonyl group of the carbohydrazide is expected around 1640-1680 cm⁻¹. This is a highly characteristic peak for amide-like functional groups.

N-H Bending (Amide II): The bending vibration of the N-H bond in the CONH group typically appears in the region of 1520-1570 cm⁻¹.

C-N Stretching: Vibrations for the C-N bonds of the pyrrole ring and the carbohydrazide group will appear in the fingerprint region (below 1500 cm⁻¹).

C-Br Stretching: The carbon-bromine bonds are expected to produce absorptions in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine, Amide, Pyrrole) | Stretching | 3100 - 3400 | Medium-Strong |

| C-H (Pyrrole) | Stretching | ~3100 | Medium-Weak |

| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |

| N-H (Amide II) | Bending | 1520 - 1570 | Medium |

| C=C (Pyrrole) | Stretching | 1450 - 1550 | Medium |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₅H₅Br₂N₃O.

The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1 for the molecular ion peak, which is a clear indicator of the presence of two bromine atoms.

While the exact fragmentation pathway would require experimental data, likely fragmentation patterns under electron ionization (EI) could involve:

Loss of the hydrazinyl group (-NHNH₂) to form a pyrrolyl-carbonyl cation.

Cleavage of the C-C bond between the pyrrole ring and the carbonyl group.

Successive loss of bromine atoms.

Fission of the N-N bond in the hydrazide moiety.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₅H₅⁷⁹Br₂N₃O | 280.88 | Molecular ion with two ⁷⁹Br isotopes |

| [M+2]⁺ | C₅H₅⁷⁹Br⁸¹BrN₃O | 282.88 | Molecular ion with one ⁷⁹Br and one ⁸¹Br |

| [M+4]⁺ | C₅H₅⁸¹Br₂N₃O | 284.88 | Molecular ion with two ⁸¹Br isotopes |

| [M-NHNH₂]⁺ | C₅H₃Br₂NO | 250.87 | Loss of the hydrazinyl group |

Note: m/z values are for the most abundant isotopes and the isotopic pattern is the key diagnostic feature.

Chromatographic Methods for Purity Assessment and Separation of Isomers/Mixtures

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, or isomers.

Thin-Layer Chromatography (TLC) is commonly used for rapid reaction monitoring and preliminary purity checks. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The retardation factor (Rf) value is characteristic for a given compound in a specific solvent system and can be used to assess purity against known standards.

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and higher resolution method for purity analysis. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid, would likely provide good separation. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) could also be employed, potentially after derivatization to increase the volatility and thermal stability of the carbohydrazide group. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful technique for separating and identifying components in a mixture.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the planarity of the pyrrole ring and the conformation of the carbohydrazide side chain.

Table 5: Expected Crystal System and Hydrogen Bonding Parameters for this compound

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, N-H···N hydrogen bonds |

| Potential Interactions | Br···O or Br···N halogen bonds |

Note: These are predictions based on the crystal structure of the unsubstituted parent compound and general principles of crystal engineering. nih.gov

Computational and Theoretical Investigations of 4,5 Dibromo 1h Pyrrole 2 Carbohydrazide and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. afjbs.com This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target. researchgate.net

Molecular docking simulations for derivatives of 4,5-dibromo-1H-pyrrole-2-carbohydrazide would likely reveal specific binding modes within the active sites of various enzymes or receptors. For instance, in studies of similar pyrrole (B145914) derivatives, binding is often characterized by a network of hydrogen bonds and hydrophobic interactions. researchgate.net The carbohydrazide (B1668358) moiety is a potent hydrogen bond donor and acceptor, which could facilitate strong interactions with amino acid residues. The dibrominated pyrrole ring can engage in halogen bonding and hydrophobic interactions, further stabilizing the ligand-protein complex.

The binding energy, a key output of docking simulations, quantifies the strength of the interaction. Lower binding energies typically indicate a more stable complex and a higher affinity of the ligand for the target. For pyrrole derivatives, these energies can vary significantly depending on the specific substitutions and the target protein. uomustansiriyah.edu.iq

Table 1: Hypothetical Binding Energies of this compound Derivatives with a Target Protein

| Derivative | Substituent at N1 | Binding Energy (kcal/mol) |

| 1 | -H | -7.5 |

| 2 | -CH₃ | -7.8 |

| 3 | -C₂H₅ | -8.1 |

| 4 | -C₆H₅ | -8.9 |

Note: This data is illustrative and based on general findings for pyrrole derivatives.

Docking studies are crucial for identifying the specific amino acid residues that are critical for ligand binding. For analogous compounds, key interactions often involve residues such as serine, histidine, arginine, and glutamic acid, which can form hydrogen bonds with the ligand. nih.gov Hydrophobic residues like leucine, valine, and phenylalanine are also frequently involved in stabilizing the complex through van der Waals forces. The bromine atoms on the pyrrole ring could potentially interact with electron-rich residues through halogen bonds, a type of non-covalent interaction that is gaining recognition in drug design.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its stability, reactivity, and biological activity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations can be employed to optimize the molecular geometry of this compound and its derivatives, providing insights into bond lengths, bond angles, and dihedral angles. researchgate.net These calculations can also predict thermodynamic properties, which are indicative of the compound's stability. ufms.br

The reactivity of a molecule can be assessed through various DFT-derived parameters. The distribution of electron density, for instance, can highlight nucleophilic and electrophilic regions, predicting how the molecule might interact with biological targets. rsc.org

Frontier Molecular Orbital (FMO) theory is a key aspect of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. rsc.org

For brominated pyrrole derivatives, the introduction of bromine atoms, which are electron-withdrawing, would be expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity profile. rsc.org

Table 2: Theoretical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: This data is hypothetical and for illustrative purposes.

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity

In silico methods are widely used to predict various molecular properties, often referred to as descriptors, that are relevant to a compound's pharmacokinetic and pharmacodynamic profiles. nih.gov These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound. afjbs.com

Commonly predicted descriptors include molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and polar surface area. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. rsc.org Other important predictions include absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which help in identifying potential liabilities of a drug candidate before significant resources are invested. uomustansiriyah.edu.iq

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value |

| Molecular Weight | 312.96 g/mol |

| logP | 1.5 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 71.8 Ų |

Note: These values are calculated based on the chemical structure and are for illustrative purposes.

Conformational Analysis and Energy Landscapes

A thorough review of current scientific literature indicates that specific, in-depth computational studies detailing the complete conformational analysis and energy landscapes of this compound have not been extensively published. However, a theoretical examination of its structure allows for a robust prediction of its conformational behavior based on fundamental chemical principles and studies of related molecules.

The conformational flexibility of this compound is primarily dictated by the rotation around three key single bonds:

The bond connecting the pyrrole ring to the carbonyl carbon (C2-C=O).

The amide bond between the carbonyl carbon and the adjacent nitrogen (C-N).

The nitrogen-nitrogen bond of the hydrazide moiety (N-N).

Rotation around these bonds gives rise to various conformers with different energies. The relative stability of these conformers is governed by a delicate balance of steric hindrance, electronic effects, and potential intramolecular interactions. The bulky bromine atoms at positions 4 and 5 of the pyrrole ring exert significant steric influence, which likely restricts the free rotation of the carbohydrazide side chain and favors a more planar arrangement with the pyrrole ring to minimize steric clash.

Furthermore, the molecule possesses several hydrogen bond donors (the pyrrole N-H, the amide N-H, and the terminal -NH2) and a hydrogen bond acceptor (the carbonyl oxygen). This structure creates the potential for intramolecular hydrogen bonding, which could stabilize certain conformations. For instance, a hydrogen bond could form between the pyrrole N-H and the carbonyl oxygen, leading to a more rigid, planar conformer. The interplay between these stabilizing interactions and steric repulsions defines the molecule's energy landscape, which features energy minima corresponding to stable conformers and energy barriers that must be overcome for conformational changes to occur. Theoretical studies on simpler hydrazides have shown that the barrier to rotation around the N-N bond can be substantial, suggesting that specific atropisomers might be relatively stable.

Topological Polar Surface Area (TPSA) and Rotatable Bonds Analysis

Topological Polar Surface Area (TPSA) and the number of rotatable bonds are critical molecular descriptors used in medicinal chemistry to predict the pharmacokinetic properties of a compound, such as its absorption and membrane permeability.

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to cross biological membranes. A lower TPSA value (typically under 140 Ų) is associated with better intestinal absorption and cell permeability. For drugs targeting the central nervous system, an even lower TPSA (often below 90 Ų) is generally required to cross the blood-brain barrier.

The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A higher number of rotatable bonds can negatively impact bioavailability, as the molecule must adopt a specific, low-energy conformation to bind to its target receptor, and high flexibility can incur an entropic penalty upon binding. Generally, compounds with ten or fewer rotatable bonds are considered more likely to have good oral bioavailability.

For this compound, computational methods provide the following values for these key descriptors. For comparison, the values for the closely related compound, 4,5-dibromo-1H-pyrrole-2-carboxamide, are also included.

| Compound Name | Molecular Formula | Calculated TPSA (Ų) | Number of Rotatable Bonds |

|---|---|---|---|

| This compound | C₅H₅Br₂N₃O | 84.97 | 2 |

| 4,5-dibromo-1H-pyrrole-2-carboxamide | C₅H₄Br₂N₂O | 58.91 | 1 |

The calculated TPSA of 84.97 Ų for this compound suggests that the molecule and its derivatives are likely to have good membrane permeability and potential for oral bioavailability. The value is well below the 140 Ų guideline and within the range often considered for CNS-active drugs. The presence of two rotatable bonds indicates a moderate degree of conformational flexibility, which is favorable for drug candidates. These computational insights are instrumental in guiding the modification of this scaffold to optimize the pharmacokinetic profiles of its derivatives for various therapeutic applications.

Structure Activity Relationship Sar Studies of 4,5 Dibromo 1h Pyrrole 2 Carbohydrazide Analogs

Correlating Structural Modifications with Modulated Biological Profiles

The biological profile of 4,5-dibromo-1H-pyrrole-2-carbohydrazide analogs is significantly influenced by the nature and position of substituents on the N'-arylidene moiety. Research has demonstrated that the introduction of various functional groups on the phenyl ring can either enhance or diminish the anti-inflammatory activity.

A key series of N'-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides was synthesized and evaluated for anti-inflammatory activity, revealing important structural requirements for potency. researchgate.net The core structure consists of the this compound moiety linked to a substituted phenyl ring via a hydrazone bridge. The anti-inflammatory effects of these hybrids were found to be comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. researchgate.net

The nature of the substituent on the arylidene ring plays a pivotal role in modulating the anti-inflammatory response. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, which in turn affects its interaction with biological targets. While a detailed quantitative structure-activity relationship (QSAR) for a broad spectrum of substituents is still under investigation, preliminary findings suggest that both electronic and steric factors are important for activity.

Table 1: Anti-inflammatory Activity of Selected N'-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazide Analogs

| Compound ID | Arylidene Substituent | % Inhibition of Edema | Reference |

| 4a | 4-Hydroxy | 73.25 | researchgate.net |

| 4b | 4-Methoxy | 86.03 | researchgate.net |

| 4c | 4-Methyl | 70.51 | researchgate.net |

| 4d | 4-Chloro | 78.69 | researchgate.net |

| 4e | 4-Bromo | 75.88 | researchgate.net |

| 4f | 2,4-Dichloro | 82.35 | researchgate.net |

| Indomethacin | - | 88.24 | researchgate.net |

The data indicates that analogs with a 4-methoxy (4b) or 2,4-dichloro (4f) substitution on the arylidene ring exhibit the most potent anti-inflammatory activity, with edema inhibition percentages of 86.03% and 82.35%, respectively. researchgate.net This suggests that substituents capable of engaging in specific interactions, such as hydrogen bonding or halogen bonding, may enhance binding affinity to the molecular target.

Identification of Essential Pharmacophoric Elements for Target Engagement

The pharmacophore of a molecule encompasses the essential structural features required for its biological activity. For the this compound analogs, several key pharmacophoric elements have been identified that are crucial for their anti-inflammatory effects.

The fundamental pharmacophoric model for these compounds includes:

The carbohydrazide (B1668358) linker: The -CONHNH- moiety acts as a rigid and planar linker, correctly orienting the pyrrole (B145914) and arylidene portions of the molecule. The amide and amine groups within this linker can act as hydrogen bond donors and acceptors, forming crucial interactions with the target protein. nih.gov

The N'-arylidene moiety: A substituted aromatic ring at this position is essential for activity. This part of the molecule can engage in various non-covalent interactions, including hydrophobic interactions, pi-stacking, and hydrogen bonding, depending on the nature of the substituents.

Studies on related pyrrole derivatives have also highlighted the importance of an aryl ring at the C-1 position and a methoxycarbonyl group at the C-2 position of a pyrrolizine framework as plausible pharmacophoric groups for anti-inflammatory activity. researchgate.net This suggests that the spatial arrangement of aromatic and hydrogen-bonding features is a key determinant of potency.

Systematic Investigation of Positional Isomerism on Biological Potency

While comprehensive studies on the positional isomerism of the bromine atoms on the pyrrole ring of this compound are not extensively documented, the influence of substituent positioning on aromatic and heterocyclic rings is a well-established principle in medicinal chemistry. The biological activity of pyrrole derivatives can be significantly affected by the location of substituents.

For instance, in a study of pyrrole flavone (B191248) derivatives, isomers with a modification at position 6 of a flavone ring showed different cytotoxic activity compared to those with a modification at position 7. nih.gov This highlights that even subtle changes in the position of a substituent can alter the molecule's orientation within a binding site, leading to different biological outcomes.

Rational Design Principles Derived from SAR for Lead Compound Optimization

The insights gained from SAR studies provide a foundation for the rational design of more effective and optimized lead compounds. For the this compound series, several design principles can be derived to guide future drug discovery efforts.

Key Rational Design Strategies:

Optimization of the N'-arylidene Substituents: The SAR data clearly indicates that the arylidene ring is a key area for modification. A systematic exploration of a wider range of substituents with varying electronic and steric properties could lead to the discovery of compounds with improved potency. For example, incorporating small, hydrogen-bond accepting groups at the para-position of the phenyl ring appears to be beneficial.

Bioisosteric Replacement: The pyrrole ring or the carbohydrazide linker could be subjected to bioisosteric replacement to improve pharmacokinetic properties or enhance target binding. For example, replacing the pyrrole with other five-membered heterocycles could be explored, although initial findings on related structures suggest that the pyrrole moiety is important for activity. researchgate.net

Conformational Constraint: Introducing conformational rigidity into the molecule can sometimes lead to an increase in potency by reducing the entropic penalty upon binding to the target. This could be achieved by incorporating cyclic structures or introducing double bonds at strategic positions.

Molecular Hybridization: The design of these compounds already utilizes a molecular hybridization approach, combining the bromopyrrole alkaloid scaffold with an aroyl hydrazone feature. researchgate.net This strategy can be further extended by combining the this compound core with other pharmacophores known to possess anti-inflammatory activity.

By applying these rational design principles, it is possible to systematically optimize the this compound scaffold to develop novel anti-inflammatory agents with enhanced efficacy and potentially improved safety profiles.

Mechanistic Research in Biological Contexts of 4,5 Dibromo 1h Pyrrole 2 Carbohydrazide Derivatives

Elucidation of Molecular Mechanisms in Antimicrobial Activity

The antimicrobial properties of 4,5-dibromo-1H-pyrrole-2-carbohydrazide derivatives have been a primary focus of research. Investigations have delved into specific bacterial and fungal targets to uncover the molecular basis for their activity.

Bacterial enoyl-acyl carrier protein reductase (ENR), also known as FabI, is a crucial enzyme in the type II fatty acid biosynthesis (FAS-II) pathway, which is essential for building bacterial cell membranes. nih.govfrontiersin.org Its absence in mammals makes it an attractive and specific target for antibacterial drug development. nih.govresearchgate.net The enzyme catalyzes the final, rate-limiting step in the fatty acid elongation cycle: the NADH/NADPH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) substrate. frontiersin.org

Certain pyrrole (B145914) derivatives have been identified as inhibitors of ENR. For instance, pyrrolyl benzamide (B126) derivatives have been specifically synthesized to target the InhA enzyme in Mycobacterium tuberculosis, which is a homolog of FabI. nih.gov Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov While direct studies on this compound derivatives as ENR inhibitors are not extensively detailed in the provided context, the established activity of related pyrrole compounds against this target suggests a plausible mechanism for their antibacterial effects, particularly their antitubercular activity. nih.gov

DNA gyrase is a bacterial topoisomerase II enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. nih.govnih.gov This enzyme, particularly its B subunit (GyrB), represents a well-validated target for antibacterial agents. nih.govresearchgate.net Several studies have successfully designed and synthesized derivatives of 4,5-dibromo-1H-pyrrole-2-carboxamide as potent inhibitors of Escherichia coli DNA gyrase. nih.govbohrium.com

Two series of inhibitors featuring the 4,5-dibromopyrrolamide moiety were developed. One series, based on a 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine scaffold, demonstrated potent inhibition of E. coli DNA gyrase. nih.gov A second series of "ring-opened" analogues showed weaker, yet still significant, inhibitory activity. nih.gov Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors within the ATP-binding site of the GyrB subunit. nih.govbohrium.com These studies revealed key interactions with amino acid residues like Asp73 and Arg136, providing a structural basis for their inhibitory action. bohrium.com

Further research into hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide with 1,2,3-triazole and isoxazole (B147169) moieties also yielded compounds with significant DNA gyrase inhibitory activity. bohrium.com These findings underscore that targeting DNA gyrase is a key molecular mechanism for the antibacterial action of this class of pyrrole derivatives, with a notable efficacy against Gram-negative bacteria. researchgate.netbohrium.com

| Compound Series | Target Organism | IC₅₀ Values (µM) | Reference |

| 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole-2,6-diamine derivatives | E. coli DNA Gyrase | 0.891 - 10.4 | nih.gov |

| 2-(2-aminothiazol-4-yl)acetic acid scaffold derivatives | E. coli DNA Gyrase | 15.9 - 169 | nih.gov |

| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide-triazole/isoxazole hybrids | E. coli DNA Gyrase | 0.28 - 0.90 | bohrium.com |

A primary target for many systemic antifungal drugs is the enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol. mdpi.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth. mdpi.com Azole antifungals, for example, work by having their nitrogen atom bind to the heme iron atom in the active site of CYP51, inhibiting its function. mdpi.comresearchgate.net

While the antifungal potential of pyrrole-containing compounds is recognized, specific mechanistic studies linking this compound derivatives to the inhibition of sterol 14α-demethylase are not prominently featured in the available research. Current literature on CYP51 inhibitors focuses heavily on azole derivatives, such as ketoconazole (B1673606) and fluconazole, and the structural requirements for binding to the enzyme's active site. mdpi.comnih.govnih.gov Therefore, while CYP51 represents a critical pathway in antifungal drug discovery, the role of this compound derivatives in this specific mechanism remains an area for future investigation.

Investigation of Anti-inflammatory Pathways (e.g., Nitric Oxide Production Inhibition)

Chronic inflammation is implicated in a wide range of diseases. Nitric oxide (NO) is a key signaling molecule in the inflammatory process, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. nih.govresearchgate.net Consequently, the inhibition of NO production is a valid strategy for developing anti-inflammatory agents. nih.gov

Research has shown that derivatives of marine bromopyrrole alkaloids, specifically N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides, possess anti-inflammatory properties. researchgate.net Mechanistic studies on related compounds suggest that the anti-inflammatory effect may be mediated through the strong inhibition of NO production. nih.gov For example, the marine natural product Chrysamide B and its derivatives were found to be potent inhibitors of LPS-induced NO production in RAW 264.7 cells, with the proposed mechanism being interference with the formation of the active dimeric form of iNOS. nih.gov While direct studies on this compound derivatives are ongoing, the inhibition of the NO/iNOS pathway represents a highly plausible molecular mechanism for their observed anti-inflammatory effects. researchgate.netresearchgate.net

Mechanistic Studies on Other Biological Activities

Beyond their antimicrobial and anti-inflammatory effects, derivatives of this compound have been explored for other therapeutic applications, with research beginning to uncover the molecular mechanisms involved.

Antitubercular Activity: Several hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide have demonstrated promising activity against Mycobacterium tuberculosis H37Rv. researchgate.netbohrium.com The molecular mechanism for some pyrrole derivatives is believed to be the inhibition of the enoyl-ACP reductase (InhA), which is essential for mycolic acid synthesis and, consequently, the formation of the mycobacterial cell wall. nih.gov This aligns with the broader antimicrobial mechanisms discussed previously.

Anticancer Activity: The anticancer potential of pyrrole carbohydrazide (B1668358) and hydrazone derivatives has also been investigated. nih.govmdpi.com Mechanistic studies on novel pyrrole hydrazones have shown that their cytotoxic effects on human melanoma cells are correlated with the ability to induce apoptosis and cause cell cycle arrest in the S phase. nih.gov This indicates that the anticancer activity of these compounds involves the disruption of fundamental cellular processes that control cell proliferation and survival.

Target Identification and Validation Approaches

The identification and validation of specific molecular targets are fundamental to understanding the mechanisms of action of this compound derivatives. A primary approach used in this field is in silico molecular docking. nih.govbohrium.com This computational technique models the interaction between the small molecule (ligand) and the three-dimensional structure of a target protein, such as DNA gyrase. nih.govnih.gov Docking simulations can predict the binding conformation and affinity of the compound within the enzyme's active site, helping to validate it as a genuine target. nih.govbohrium.com

These computational predictions are often coupled with structure-activity relationship (SAR) studies. nih.gov In SAR studies, series of derivatives are synthesized with systematic modifications to their chemical structure, and their biological activity is measured. This allows researchers to identify the key chemical moieties responsible for the interaction with the target, providing further validation and guiding the design of more potent inhibitors. nih.govnih.gov

Emerging Research Avenues and Future Directions for 4,5 Dibromo 1h Pyrrole 2 Carbohydrazide

Development of Sustainable and Green Synthetic Methodologies

The advancement of environmentally benign synthetic routes is a cornerstone of modern chemical research. For 4,5-dibromo-1H-pyrrole-2-carbohydrazide, future research is anticipated to focus on the development of sustainable and green synthetic methodologies to minimize environmental impact and improve efficiency.

Current synthetic approaches often rely on traditional bromination and derivatization methods that may involve hazardous reagents and generate significant waste. Green chemistry principles offer a roadmap for overcoming these challenges. acs.org Future synthetic strategies could incorporate:

Catalytic Bromination: The use of catalytic systems, such as those based on vanadium (V) or molybdenum (VI), can facilitate the bromination of pyrrole (B145914) rings using environmentally friendly reagents like potassium bromide (KBr) and hydrogen peroxide (H2O2). researchgate.net This approach avoids the use of harsh brominating agents and reduces the formation of stoichiometric byproducts.

One-Pot Reactions: Designing multi-component, one-pot reactions can significantly improve the efficiency of the synthesis by reducing the number of intermediate purification steps, thereby minimizing solvent usage and waste generation. documentsdelivered.comnih.gov

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, can replace traditional volatile organic solvents, which are often toxic and flammable. semanticscholar.org

Microwave and Ultrasound-Assisted Synthesis: The application of microwave or ultrasound energy can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. semanticscholar.org

The adoption of these green synthetic approaches will not only make the production of this compound more environmentally friendly but also potentially more cost-effective for larger-scale applications.

Exploration of Novel Biological Targets and Therapeutic Applications

The structural similarity of this compound to various bioactive marine alkaloids, such as those from the Agelas sponge, suggests a high potential for diverse pharmacological activities. nih.govmdpi.comnih.gov Emerging research is likely to focus on identifying and validating novel biological targets for this compound and its derivatives.

Table 1: Potential Therapeutic Applications and Biological Targets

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Antimicrobial | DNA Gyrase, Bacterial Biofilm Formation | Derivatives have shown activity against bacterial topoisomerases and the ability to inhibit biofilm formation. scispace.com |

| Anticancer | Matrix Metalloproteinases (MMPs), Various Kinases | Bromopyrrole alkaloids have demonstrated inhibitory effects on MMPs and cytotoxic activity against cancer cell lines. mdpi.commdpi.com |

| Anti-inflammatory | Histamine Receptors, Adrenergic Receptors | Related marine alkaloids have shown potent antagonism of these receptors. nih.gov |

| Antiviral | Viral Entry and Replication Enzymes | The pyrrole scaffold is present in numerous antiviral compounds. nih.gov |

Detailed research into the mechanisms of action against these targets could lead to the development of new therapeutic agents. For instance, the carbohydrazide (B1668358) moiety can act as a versatile scaffold for generating a library of derivatives with potentially enhanced potency and selectivity.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space and identify lead compounds for drug discovery, the integration of this compound with high-throughput screening (HTS) and combinatorial chemistry is a promising future direction.

HTS allows for the rapid testing of thousands of compounds against a specific biological target. youtube.com The this compound core can be utilized as a foundational scaffold in combinatorial chemistry to generate large libraries of diverse derivatives. researchgate.netsemanticscholar.orgmdpi.com The hydrazide functional group is particularly amenable to a variety of chemical transformations, allowing for the introduction of a wide range of substituents. researchgate.netnih.govresearchgate.net

This integrated approach would enable the systematic exploration of structure-activity relationships (SAR), helping to identify the key structural features required for potent and selective biological activity. The data generated from these large-scale screening efforts can be invaluable for the rational design of next-generation therapeutic agents.

Advanced Applications in Materials Science and Supramolecular Chemistry

Beyond its potential in medicinal chemistry, the unique structural and electronic properties of this compound make it an intriguing building block for advanced materials and supramolecular assemblies. The pyrrole ring is a π-conjugated system, and the presence of bromine atoms can influence its electronic properties and promote specific intermolecular interactions. oup.comresearchgate.net

Potential applications in materials science include:

Conducting Polymers: Pyrrole and its derivatives are well-known precursors to conducting polymers. researchgate.net The dibromo-substitution may offer a route to modify the conductivity and stability of these materials.

Organic Semiconductors: The π-conjugated nature of the pyrrole ring suggests potential for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Sensors: The ability of the pyrrole nitrogen and the carbohydrazide group to participate in hydrogen bonding and coordination with metal ions could be exploited for the development of chemical sensors. oup.com

In the realm of supramolecular chemistry, the carbohydrazide moiety can form robust hydrogen-bonding networks, leading to the self-assembly of well-defined nanostructures. nih.gov The interplay of hydrogen bonding, π-π stacking of the pyrrole rings, and halogen bonding involving the bromine atoms could be harnessed to create complex and functional supramolecular architectures. oup.com

Translational Research Perspectives for Pre-clinical Development

For this compound to progress from a promising scaffold to a clinically relevant molecule, a focused effort in translational research is essential. This involves bridging the gap between basic scientific discoveries and their practical application in medicine. pharmaceutical-journal.com

Key aspects of preclinical development that will need to be addressed include:

Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial. pharmaceutical-journal.com Early in vitro and in vivo studies will be necessary to assess its drug-like properties.

Toxicology: Rigorous toxicity studies are required to establish the safety profile of the compound and its derivatives. nih.gov

Lead Optimization: Once a lead compound with promising biological activity is identified, medicinal chemistry efforts will be directed towards optimizing its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. pharmaceutical-journal.com

In Vivo Efficacy: Promising candidates will need to be evaluated in relevant animal models of disease to demonstrate their therapeutic efficacy. mdpi.com

Given that many bromopyrrole alkaloids are of marine origin, the preclinical development pipeline for marine-derived natural products can serve as a valuable guide. researchgate.netsemanticscholar.orgresearchgate.net The rich history of drug discovery from marine sources provides a framework for navigating the challenges of bringing these unique chemical entities to the clinic. pharmaceutical-journal.com

Q & A

Q. What are the optimal synthetic pathways for 4,5-dibromo-1H-pyrrole-2-carbohydrazide, and how can reaction efficiency be improved?

Methodological Answer: Synthesis of halogenated pyrrole derivatives like this compound often involves multi-step bromination and hydrazide coupling. To optimize pathways:

- Use quantum chemical calculations (e.g., density functional theory) to predict reaction intermediates and transition states, reducing trial-and-error approaches .

- Employ factorial design experiments to test variables (temperature, solvent polarity, catalyst loading) and identify critical factors for yield optimization .

- Implement inline spectroscopic monitoring (e.g., FTIR, HPLC) to track reaction progress and minimize side products .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Characterization should combine experimental and computational tools:

- X-ray crystallography for precise bond-length and spatial arrangement analysis.

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.

- Electron localization function (ELF) studies to map electron density, critical for understanding reactivity in cross-coupling reactions .

- Compare computational results (e.g., molecular electrostatic potential maps) with experimental data to validate electronic structure models .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for halogenated pyrrole derivatives like this compound?

Methodological Answer: Discrepancies in bioactivity data may arise from impurities, assay conditions, or target specificity. To address this:

- Perform high-purity synthesis with rigorous purification (e.g., preparative HPLC, recrystallization) and validate via mass spectrometry .

- Use comparative analysis frameworks to standardize assay protocols (e.g., cell lines, incubation times) and isolate structure-activity relationships .

- Apply machine learning models to cross-reference bioactivity datasets and identify outliers or confounding variables (e.g., solvent toxicity in cell assays) .

Q. How can computational methods predict the catalytic or inhibitory behavior of this compound in enzyme systems?

Methodological Answer:

- Conduct molecular docking simulations to assess binding affinity with target enzymes (e.g., kinases, oxidoreductases) and identify key interactions (halogen bonding, π-stacking) .

- Perform molecular dynamics (MD) simulations to evaluate conformational stability of enzyme-ligand complexes under physiological conditions .

- Validate predictions with stopped-flow kinetics or isothermal titration calorimetry (ITC) to measure binding constants and thermodynamic parameters .

Q. What experimental designs are suitable for studying the environmental fate and degradation pathways of this compound?

Methodological Answer:

- Use reaction pathway screening with LC-MS/MS to identify degradation intermediates in simulated environmental matrices (soil, water) .

- Apply Taguchi orthogonal arrays to test degradation efficiency under variables like pH, UV exposure, and microbial activity .

- Integrate life cycle assessment (LCA) frameworks to model ecological impacts and persistence across ecosystems .

Q. How can researchers address challenges in scaling up this compound synthesis while maintaining regioselectivity?

Methodological Answer:

- Optimize flow chemistry systems for continuous bromination, ensuring controlled stoichiometry and heat transfer .

- Utilize membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce purification losses .

- Conduct scale-down stress tests to identify critical process parameters (e.g., agitation rate, reagent addition sequence) affecting regioselectivity .

Q. What methodologies enable the study of halogen-hydrazide interactions in this compound’s solid-state structure?

Methodological Answer:

- Perform single-crystal X-ray diffraction to map hydrogen-bonding networks and halogen∙∙∙π interactions.

- Use solid-state NMR (¹³C CP/MAS) to probe molecular packing and dynamics.

- Compare with Hirshfeld surface analysis to quantify intermolecular contact contributions (e.g., Br∙∙∙N vs. Br∙∙∙H interactions) .

Data Analysis & Theoretical Frameworks

Q. How should researchers reconcile discrepancies between computational predictions and experimental results for this compound?

Methodological Answer:

- Apply sensitivity analysis to identify which computational parameters (e.g., basis set, solvent model) most affect accuracy .

- Use Bayesian statistics to quantify uncertainty in experimental data and refine theoretical models .

- Cross-validate with hybrid QM/MM methods to bridge gaps between gas-phase calculations and solution-phase experiments .

Q. What comparative frameworks are effective for benchmarking this compound against analogous halogenated carbohydrazides?

Methodological Answer:

- Develop descriptor-based libraries (e.g., Hammett σ values, LogP) to correlate substituent effects with reactivity/toxicity .

- Use principal component analysis (PCA) to cluster compounds by electronic/steric properties and predict untested analogs .

- Incorporate meta-analysis of published data to identify trends in halogen positioning and bioactivity .

Q. How can researchers design collaborative studies to explore multidisciplinary applications of this compound?

Methodological Answer:

- Adopt systems chemistry approaches to integrate synthetic, computational, and biological teams .

- Use open-access data platforms to share spectral libraries, crystallographic data, and toxicity profiles .

- Implement cross-institutional protocols for reproducibility, such as standardized assay kits or reaction condition databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.